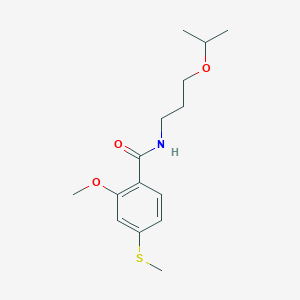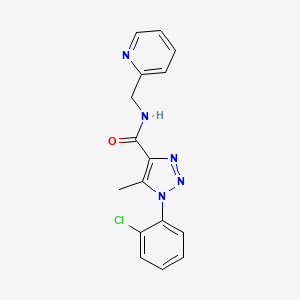
N-(3-isopropoxypropyl)-2-methoxy-4-(methylthio)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-isopropoxypropyl)-2-methoxy-4-(methylthio)benzamide, also known as MPPT, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MPPT belongs to the family of benzamides and has been found to have a unique mechanism of action, making it a promising candidate for further study.
作用機序
The mechanism of action of N-(3-isopropoxypropyl)-2-methoxy-4-(methylthio)benzamide is not fully understood, but it is believed to act on the sigma-1 receptor, a protein that is involved in various cellular processes. N-(3-isopropoxypropyl)-2-methoxy-4-(methylthio)benzamide has been found to bind to the sigma-1 receptor and modulate its activity, leading to the observed effects on neuronal protection, inflammation, and cancer cell growth inhibition.
Biochemical and Physiological Effects:
N-(3-isopropoxypropyl)-2-methoxy-4-(methylthio)benzamide has been found to have various biochemical and physiological effects, including the modulation of calcium signaling, the inhibition of oxidative stress, and the activation of cellular pathways involved in cell survival. These effects are thought to be mediated through the sigma-1 receptor and may underlie the observed therapeutic potential of N-(3-isopropoxypropyl)-2-methoxy-4-(methylthio)benzamide.
実験室実験の利点と制限
One advantage of N-(3-isopropoxypropyl)-2-methoxy-4-(methylthio)benzamide in lab experiments is its unique mechanism of action, which may provide insights into cellular processes that are not well understood. Additionally, N-(3-isopropoxypropyl)-2-methoxy-4-(methylthio)benzamide has been shown to have low toxicity and is relatively easy to synthesize. However, one limitation of N-(3-isopropoxypropyl)-2-methoxy-4-(methylthio)benzamide is its limited availability, which may make it difficult to conduct large-scale studies.
将来の方向性
There are several future directions for N-(3-isopropoxypropyl)-2-methoxy-4-(methylthio)benzamide research, including further investigation into its mechanism of action and potential therapeutic applications. In neuroscience, N-(3-isopropoxypropyl)-2-methoxy-4-(methylthio)benzamide may have potential in the treatment of neurodegenerative diseases such as Huntington's disease. In immunology, N-(3-isopropoxypropyl)-2-methoxy-4-(methylthio)benzamide may be useful in the treatment of inflammatory bowel disease. In oncology, N-(3-isopropoxypropyl)-2-methoxy-4-(methylthio)benzamide may have potential as a targeted therapy for certain types of cancer. Additionally, the development of more efficient synthesis methods and the optimization of N-(3-isopropoxypropyl)-2-methoxy-4-(methylthio)benzamide's pharmacological properties may lead to its clinical use in the future.
合成法
N-(3-isopropoxypropyl)-2-methoxy-4-(methylthio)benzamide can be synthesized through a multi-step process starting with the reaction of 2-methoxy-4-(methylthio)benzoic acid with isopropyl alcohol and thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 3-isopropoxypropylamine to yield N-(3-isopropoxypropyl)-2-methoxy-4-(methylthio)benzamide.
科学的研究の応用
N-(3-isopropoxypropyl)-2-methoxy-4-(methylthio)benzamide has been studied for its potential therapeutic applications in various fields of research, including neuroscience, immunology, and oncology. In neuroscience, N-(3-isopropoxypropyl)-2-methoxy-4-(methylthio)benzamide has been found to have neuroprotective effects and may have potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In immunology, N-(3-isopropoxypropyl)-2-methoxy-4-(methylthio)benzamide has been shown to have anti-inflammatory properties and may be useful in the treatment of autoimmune diseases. In oncology, N-(3-isopropoxypropyl)-2-methoxy-4-(methylthio)benzamide has been found to inhibit the growth of cancer cells and may have potential as a chemotherapeutic agent.
特性
IUPAC Name |
2-methoxy-4-methylsulfanyl-N-(3-propan-2-yloxypropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3S/c1-11(2)19-9-5-8-16-15(17)13-7-6-12(20-4)10-14(13)18-3/h6-7,10-11H,5,8-9H2,1-4H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOIVNNZHOZKFPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC(=O)C1=C(C=C(C=C1)SC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-methoxy-5-methylphenyl)-N~2~-(3-methylphenyl)glycinamide](/img/structure/B5188762.png)
![ethyl 1-(1H-benzimidazol-2-ylmethyl)-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B5188774.png)
![N-(2-methoxyethyl)-5-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-pyridinamine](/img/structure/B5188778.png)
![diethyl 5-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5188782.png)
![1-(4-fluorophenyl)-3-(3-nitrophenyl)benzo[f]quinoline](/img/structure/B5188787.png)

![ethyl 6-methyl-2-({[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B5188809.png)
![2-(3-{2-[5-(4-fluorophenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}phenyl)-1H-isoindole-1,3(2H)-dione hydrobromide](/img/structure/B5188814.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-2-(2,5-dimethoxyphenyl)-N-methylacetamide](/img/structure/B5188829.png)
![N~1~,N~1~-diethyl-N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B5188838.png)
![2-chloro-N-({[3-chloro-4-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5188840.png)
![N-[4-(phenyldiazenyl)phenyl]nicotinamide](/img/structure/B5188842.png)

